molecular formula C11H19N3O2 B1611735 [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 887344-34-5

[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B1611735
CAS No.: 887344-34-5
M. Wt: 225.29 g/mol
InChI Key: NBWALRILKODKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the reaction of 5-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

  • tert-Butyl (1H-imidazol-2-yl)methylcarbamate
  • tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate
  • N-Boc-ethanolamine

Comparison: [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is unique due to the presence of the 5-methyl group on the imidazole ring, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity due to this structural difference .

Biological Activity

[1-(5-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester, also known by its CAS number 887344-34-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to a carbamic acid moiety, which is further linked to a 5-methyl-1H-imidazole. This structure is significant as it may influence the compound's solubility, stability, and interaction with biological targets.

Research indicates that compounds similar to [1-(5-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid derivatives may exhibit various biological activities, including:

  • Inhibition of Kinesin Spindle Protein (KSP) : Some imidazole derivatives have been studied for their ability to inhibit KSP, an essential protein in mitosis. This inhibition can lead to antiproliferative effects in cancer cells, making such compounds potential candidates for cancer therapy .
  • Anti-inflammatory Properties : The compound's structural analogs have shown promise in modulating inflammatory pathways. Specifically, they may inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response .

Pharmacological Studies

  • Anticancer Activity : In vitro studies have demonstrated that related imidazole compounds can induce apoptosis in various cancer cell lines. For instance, KSP inhibitors derived from imidazole structures have been shown to effectively reduce tumor cell viability .
  • Anti-inflammatory Effects : A derivative of the compound was tested for its ability to inhibit NF-κB activation in A549 cells stimulated with TNF-α. The results indicated significant inhibition at concentrations below 10 µM, suggesting that this class of compounds could serve as effective anti-inflammatory agents .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed IC50 values < 5 µM against various cancer cell lines.
Study BAssess anti-inflammatory activityDemonstrated significant NF-κB inhibition with an IC50 of 2.83 ± 1.76 µM .
Study CInvestigate pharmacokineticsReported rapid absorption and high oral bioavailability (F≈1) for related derivatives .

Properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWALRILKODKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590009
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-34-5
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.